molecular formula C25H26N2O5 B246910 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B246910
M. Wt: 434.5 g/mol
InChI Key: BPOJRVXDQLCHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as DNLA, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. DNLA belongs to a class of compounds known as benzoyl-piperazines, which have been shown to exhibit a range of biological activities.

Mechanism of Action

1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine's mechanism of action is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism is that 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine inhibits the activity of enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. Another proposed mechanism is that 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine modulates the activity of dopamine receptors, leading to its potential as an antipsychotic agent.
Biochemical and Physiological Effects
1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to modulate the activity of dopamine receptors. Additionally, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to exhibit a range of biological activities, making it a versatile tool for studying various biological processes.
One limitation of using 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine may have off-target effects that could complicate experimental results.

Future Directions

There are several potential future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of how it exerts its biological effects. Another area of research could focus on developing derivatives of 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine with improved efficacy and selectivity. Additionally, research could explore the potential of 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine in combination with other therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-naphthol in the presence of triethylamine to form the intermediate 3,4-dimethoxybenzoyl-2-naphthol ether. This intermediate is then reacted with piperazine in the presence of acetic anhydride to form 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential as a therapeutic agent in a variety of contexts. One area of research has focused on its potential as an anticancer agent. Studies have shown that 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine can induce apoptosis, or programmed cell death, in cancer cells and inhibit their growth. Additionally, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have antiproliferative effects on cancer cells.
Another area of research has focused on 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine's potential as an antipsychotic agent. Studies have shown that 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine can modulate the activity of dopamine receptors, which are implicated in the development of psychotic disorders such as schizophrenia.

properties

Product Name

1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C25H26N2O5/c1-30-22-10-8-20(16-23(22)31-2)25(29)27-13-11-26(12-14-27)24(28)17-32-21-9-7-18-5-3-4-6-19(18)15-21/h3-10,15-16H,11-14,17H2,1-2H3

InChI Key

BPOJRVXDQLCHPM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OC

Origin of Product

United States

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